6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
Overview
Description
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis often begins with readily available starting materials such as hydrazine and maleic anhydride.
Condensation Reaction: These starting materials undergo a condensation reaction under acidic conditions to form an intermediate.
Chlorination: The intermediate is then chlorinated using reagents like phosphorus oxychloride.
Cyclization: The chlorinated intermediate undergoes cyclization with chloroacetaldehyde to form the imidazo[1,2-b]pyridazine core.
Final Steps: The final steps involve functional group transformations to introduce the carboxylic acid moiety.
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing the number of steps and the use of hazardous reagents. These methods may involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Green Chemistry Principles: Employing environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Functional Group Transformations: The carboxylic acid group can be converted to esters, amides, or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or amines can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted imidazo[1,2-b]pyridazines.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Scientific Research Applications
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: As a scaffold for designing new drugs with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: Investigating its interactions with biological targets and pathways.
Chemical Biology: As a probe to study enzyme functions and cellular processes.
Material Science: Exploring its properties for potential use in organic electronics and materials.
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid depends on its specific application:
Biological Targets: It may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
- 6-Chloroimidazo[1,2-b]pyrazine-3-carboxylic acid
- 6-Chloroimidazo[1,2-c]pyrimidine-3-carboxylic acid
Uniqueness
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its chlorine atom and carboxylic acid group provide versatile sites for further functionalization, making it a valuable intermediate in synthetic chemistry.
Biological Activity
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a fused imidazole and pyridazine ring system with a carboxylic acid group at the 3-position. The presence of the chlorine atom at the 6-position enhances its reactivity and potential biological activity. Its molecular formula is C_7H_5ClN_4O_2, and it has unique electronic properties that make it suitable for various applications in drug development and materials science .
The mechanism of action of this compound is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.
- Receptor Interaction : It may bind to various receptors, influencing signaling pathways critical for cell proliferation and survival.
- Influence on Gene Expression : The compound could potentially affect gene expression through interaction with nucleic acids .
Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit adaptor-associated kinase 1 (AAK1), which plays a role in inflammatory responses. In vitro studies demonstrated that treatment with this compound resulted in reduced pain responses in models using AAK1 knockout mice . This suggests a potential therapeutic application in managing inflammatory diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds in this class. Modifications to the imidazo or pyridazine rings can significantly influence their efficacy. For example, increasing lipophilicity or altering substituents at specific positions can enhance potency against targeted biological pathways .
Modification | Effect on Activity |
---|---|
Substituent at 6-position | Enhances reactivity and selectivity |
Carboxylic acid group at 3-position | Essential for maintaining biological activity |
Alterations in ring structure | Can lead to improved pharmacokinetic profiles |
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Screening : A high-throughput screening approach identified related compounds as potent inhibitors of Mtb and M. bovis BCG, suggesting that modifications to this compound could yield similar results .
- Pain Management : In vivo studies using AAK1 knockout mice demonstrated that this compound could reduce pain responses effectively, indicating its potential as an analgesic agent .
- Pharmacological Profiles : Compounds derived from this scaffold have shown promising pharmacokinetic profiles compatible with once-daily dosing regimens, making them suitable candidates for further clinical development .
Properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-2-6-9-3-4(7(12)13)11(6)10-5/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIGXZXAPJTRTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718292 | |
Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208084-53-0 | |
Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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